N4-Desmethyl-N5-methyl wyosine
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Overview
Description
N4-Desmethyl-N5-methyl wyosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons, which have antiviral effects .
Preparation Methods
The synthesis of N4-Desmethyl-N5-methyl wyosine involves several steps. Typically, it starts with the modification of guanosine. The synthetic route includes methylation and demethylation reactions under specific conditions to achieve the desired structure.
Chemical Reactions Analysis
N4-Desmethyl-N5-methyl wyosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Scientific Research Applications
N4-Desmethyl-N5-methyl wyosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactions.
Biology: Its immunostimulatory activity makes it a valuable tool for studying immune responses and antiviral mechanisms.
Medicine: Research into its antiviral properties suggests potential therapeutic applications for viral infections.
Mechanism of Action
The mechanism by which N4-Desmethyl-N5-methyl wyosine exerts its effects involves the activation of Toll-like receptor 7 (TLR7). This receptor is part of the immune system and recognizes specific molecular patterns associated with pathogens. Activation of TLR7 by this compound leads to the production of type I interferons, which have antiviral effects and stimulate the immune response .
Comparison with Similar Compounds
N4-Desmethyl-N5-methyl wyosine is unique among guanosine analogues due to its specific modifications. Similar compounds include:
Guanosine: The parent compound, which is a natural nucleoside.
N4-Desmethyl wyosine: Another modified guanosine with different functional groups.
Properties
Molecular Formula |
C14H17N5O5 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9?,10+,13-/m1/s1 |
InChI Key |
JGNLFTJGRISREV-CXOKJZQJSA-N |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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